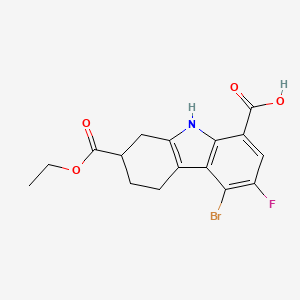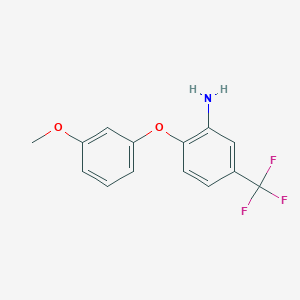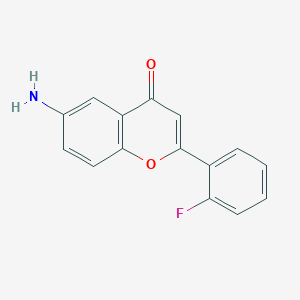
n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is a chemical compound with the molecular formula C25H20F3NO5 . It has a molecular weight of 471.43 g/mol . The compound is a white solid and is typically stored at temperatures between 0-8°C .
Molecular Structure Analysis
The linear formula of this compound is C25H20F3NO5 . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 471.4 g/mol . It has a XLogP3-AA value of 5.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are 471.12935722 g/mol . The topological polar surface area of the compound is 84.9 Ų . The compound has a heavy atom count of 34 .Applications De Recherche Scientifique
Antibacterial Composite Materials
- Nanoassembly-Enhanced Antibacterial Properties : Fluorenylmethyloxycarbonyl (Fmoc)-decorated building blocks, including Fmoc-phenylalanine derivatives, have been utilized in developing antibacterial and anti-inflammatory materials. Nanoassemblies formed by these compounds demonstrated significant antibacterial capabilities and were integrated into resin-based composites without compromising their mechanical and optical properties (Schnaider et al., 2019).
Peptide Synthesis
- Chemical Ligation at Phenylalanine : Synthesis involving erythro-N-Boc-β-mercapto-L-phenylalanine enabled native chemical ligation at phenylalanine, which is crucial for peptide synthesis. This approach was applied to synthesize specific peptides, demonstrating its compatibility with reactive side chains (Crich & Banerjee, 2007).
- Organic Synthesis of Fmoc-Protected Amino Acids : The direct synthesis of Fmoc-protected amino acids using organozinc chemistry has been explored. This method is applicable to the synthesis of substituted phenylalanines and 4-oxoamino acids, illustrating its versatility in peptide synthesis (Deboves et al., 2001).
Material Science
- Self-Assembly and Hydrogelation : Fmoc-protected phenylalanine derivatives, including those with fluorine substitutions, have shown efficient self-assembly and hydrogelation. These properties are significant in developing biomedical materials and have implications for the design of novel hydrogelators (Ryan et al., 2010).
- Antibacterial Hydrogel Development : The incorporation of silver ions into Fmoc-phenylalanine-based hydrogels has enhanced their antibacterial properties, indicating potential biomedical applications (Zhao et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is the amino group in peptide synthesis . The Fmoc (fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions .
Mode of Action
The Fmoc group forms carbamates with amines . The classic Fmoc protection is with Fmoc-Cl under Schotten-Baumann conditions or with anhydrous conditions . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The Fmoc group is typically deprotected with secondary amines in DMF . The intermediary carbanion can eliminate the carbamate in an E1cb mechanism, releasing dibenzofulvene .
Pharmacokinetics
Like other fmoc-protected amino acids, it is expected to have good stability under normal storage conditions .
Result of Action
The result of the action of this compound is the protection of the amino group during peptide synthesis, allowing for the successful construction of the desired peptide chain . The Fmoc group can be removed when no longer needed, revealing the original amino group .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of certain chemicals . For example, Fmoc-Cl, used in the protection process, is sensitive to moisture and heat . Therefore, the reaction should be carried out under controlled conditions to ensure successful protection of the amino group .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYXFMCEZXVPZ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)
![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
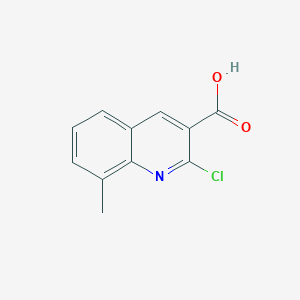


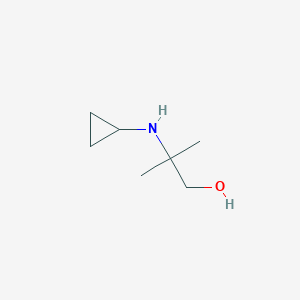
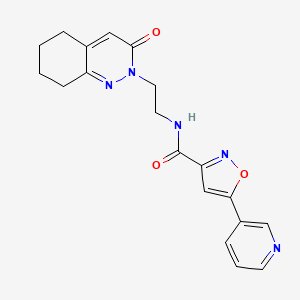
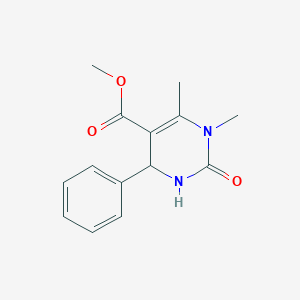
![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)
